Gmdp-lys-flutc
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Overview
Description
Gmdp-lys-flutc is a fluorescently labeled guanosine diphosphate analog. This compound has gained popularity in scientific research due to its unique properties, particularly its ability to act as a tool for studying GTPase activity, protein-protein interactions, and signal transduction pathways.
Preparation Methods
Gmdp-lys-flutc is synthesized by coupling fluorescein isothiocyanate to the epsilon-amino group of lysine residue in guanosine diphosphate. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography
Chemical Reactions Analysis
Gmdp-lys-flutc primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include fluorescein isothiocyanate and lysine. The major product formed from these reactions is the fluorescently labeled guanosine diphosphate analog.
Scientific Research Applications
Gmdp-lys-flutc is widely used in scientific research for various applications:
Chemistry: It serves as a probe for studying GTPase activity and protein-protein interactions.
Biology: The compound is used to monitor signal transduction pathways in living cells and tissues without affecting their viability or function.
Industry: The compound’s fluorescent properties make it useful in various biochemical assays and fluorescence microscopy techniques.
Mechanism of Action
Gmdp-lys-flutc functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of this compound changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.
Comparison with Similar Compounds
Gmdp-lys-flutc is unique due to its fluorescent labeling and specific inhibition of GTP binding to GTPases. Similar compounds include other fluorescently labeled nucleotide analogs, such as fluorescein-labeled ATP and rhodamine-labeled GTP. These compounds also serve as probes for studying nucleotide-binding proteins and their interactions.
Properties
CAS No. |
143873-62-5 |
---|---|
Molecular Formula |
C54H68N8O22S |
Molecular Weight |
1213.2 g/mol |
IUPAC Name |
5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1 |
InChI Key |
IYEPWZGLWUMXLB-ZMSHBMNVSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Synonyms |
fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine fluoresceinthiocarbamoyl-Lys-GMDP fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC GMDP-Lys-FluTC |
Origin of Product |
United States |
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